N-Butyldeoxynojirimycin Hydrochloride-d9
Description
Properties
Molecular Formula |
C₁₀H₁₃D₉ClNO₄ |
|---|---|
Molecular Weight |
264.79 |
Synonyms |
(2R,3R,4R,5S)-1-Butyl-2-(hydroxymethyl)-,3,4,5-Piperidinetriol Hydrochloride-d9; Miglustat Hydrochloride-d9; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: N-Butyldeoxynojirimycin Hydrochloride-d9 (Miglustat-d9)
This technical guide details the structural characteristics, physicochemical properties, and analytical applications of N-Butyldeoxynojirimycin Hydrochloride-d9 (NB-DNJ-d9), the stable isotope-labeled internal standard for the drug Miglustat.
Executive Summary
This compound (NB-DNJ-d9) is the deuterated hydrochloride salt of Miglustat, a potent inhibitor of glucosylceramide synthase used in the treatment of type 1 Gaucher disease and Niemann-Pick disease type C.
In drug development and clinical pharmacokinetics, NB-DNJ-d9 serves as the "gold standard" Internal Standard (IS) for the quantification of Miglustat in biological matrices (plasma, CSF, urine) via LC-MS/MS. Its nine deuterium atoms (
Molecular Identity & Structural Analysis[1][2][3][4]
NB-DNJ-d9 is an iminosugar derivative where the nitrogen atom of the deoxynojirimycin (DNJ) ring is alkylated with a fully deuterated butyl chain (
Chemical Specifications
| Property | Detail |
| Chemical Name | 1,5-(Butylimino-d9)-1,5-dideoxy-D-glucitol hydrochloride |
| Common Name | Miglustat-d9 HCl; NB-DNJ-d9 HCl |
| CAS Number | 1883545-57-0 (HCl salt) |
| Molecular Formula | |
| Molecular Weight | 264.75 g/mol (Salt); ~228.36 g/mol (Free Base) |
| Isotopic Purity | |
| Appearance | White to off-white hygroscopic solid |
Structural Visualization
The following diagram illustrates the molecular connectivity, highlighting the deuterated butyl chain responsible for the mass shift.
Physicochemical Properties & Stability[6][7][8]
Solubility and pKa
Like its parent compound, NB-DNJ-d9 is highly hydrophilic due to the polyhydroxylated piperidine ring.
-
Solubility: Highly soluble in water (>1,000 mg/mL), methanol, and DMSO. Sparingly soluble in non-polar organic solvents (hexane, ether).
-
pKa: Approximately 8.0 (basic nitrogen). It exists predominantly as a cation at physiological pH, necessitating specific extraction conditions (e.g., high pH or cation exchange) for bioanalysis.
Hygroscopicity
The hydrochloride salt is hygroscopic . Accurate weighing requires equilibration to ambient humidity or handling within a controlled environment (glove box) to prevent mass errors during stock solution preparation.
Isotope Effect on Chromatography
While deuterium labeling is designed to mimic the parent drug, the slightly different bond lengths and vibrational energies of C-D vs. C-H bonds can lead to a retention time shift .
-
Reverse Phase (C18): Deuterated isotopologues often elute slightly earlier than the non-deuterated parent.
-
HILIC: Shifts are generally negligible but should be monitored.
-
Impact: The shift is typically <0.1 min, allowing the IS to co-elute sufficiently to compensate for matrix effects (ion suppression/enhancement).
Pharmacological Context (Parent Drug)[5][6][7][9][10]
To understand the analytical requirements, one must understand the target. Miglustat acts via Substrate Reduction Therapy (SRT) .[1]
-
Mechanism: Competitive, reversible inhibition of Glucosylceramide Synthase (GCS) .
-
Pathway: GCS catalyzes the first step in glycosphingolipid biosynthesis (Ceramide + UDP-Glucose
Glucosylceramide). -
Therapeutic Goal: By inhibiting GCS, Miglustat reduces the rate of glycosphingolipid synthesis to match the impaired catabolic rate in patients with lysosomal storage disorders.[2]
Analytical Application: LC-MS/MS Protocol
The primary use of NB-DNJ-d9 is as an Internal Standard for quantifying Miglustat in plasma or CSF. The following protocol outlines a validated workflow ensuring high sensitivity and selectivity.
Mass Spectrometry (MRM Transitions)
NB-DNJ derivatives typically fragment by losing a portion of the piperidine ring while retaining the N-alkyl chain on the charged fragment.
-
Parent (Miglustat): Precursor
220.1 Product 158.1 (Loss of 62 Da). -
Internal Standard (Miglustat-d9): Precursor
229.2 Product 167.2. -
Note: The constant neutral loss of 62 Da confirms the d9-butyl chain is retained on the product ion, shifting the fragment mass by exactly +9 Da.
Table 1: Optimized MRM Parameters
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Polarity |
| Miglustat | 220.1 | 158.1 | 20 - 25 | Positive (ESI+) |
| Miglustat-d9 | 229.2 | 167.2 | 20 - 25 | Positive (ESI+) |
Chromatographic Separation (HILIC)
Due to the high polarity of NB-DNJ, standard C18 retention is poor (elutes in void volume). Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice.
-
Column: Amide-HILIC or Silica-HILIC (e.g., Waters Atlantis HILIC, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4-5).
-
Mobile Phase B: Acetonitrile (ACN).[3]
-
Rationale: High organic content promotes retention of the polar iminosugar, separating it from early-eluting matrix interferents.
Experimental Workflow Diagram
Handling & Storage Guidelines
To maintain the integrity of the reference standard, follow these protocols:
-
Storage: Store the solid neat standard at -20°C or lower, protected from light.
-
Stock Preparation:
-
Allow the vial to warm to room temperature before opening to prevent condensation (hygroscopic).
-
Dissolve in water or 50:50 Methanol:Water to create a 1 mg/mL primary stock.
-
Aliquot and freeze (-20°C or -80°C). Avoid repeated freeze-thaw cycles (limit to <3).
-
-
Stability: Solutions are generally stable for 3-6 months at -20°C. Stability in plasma matrix is high (no significant degradation observed over 24 hours at room temperature).
References
-
Giraud, C., et al. (2009). Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
European Medicines Agency (EMA). (2002). Zavesca (Miglustat) Scientific Discussion. Retrieved from [Link]
-
Platt, F. M., et al. (1994). N-Butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. Journal of Biological Chemistry. Retrieved from [Link]
Sources
- 1. N-Butyldeoxynojirimycin | 72599-27-0 [chemicalbook.com]
- 2. dovepress.com [dovepress.com]
- 3. eurekakit.com [eurekakit.com]
- 4. Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Analysis of N-Butyldeoxynojirimycin in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of N-Butyldeoxynojirimycin (NB-DNJ), also known as Miglustat, in human plasma. The method employs a stable isotope-labeled internal standard, N-Butyldeoxynojirimycin-d9 (NB-DNJ-d9), to ensure the highest level of accuracy and precision, consistent with regulatory guidelines. The protocol outlines a straightforward protein precipitation for sample preparation, followed by a rapid and selective chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is ideally suited for pharmacokinetic studies, therapeutic drug monitoring, and clinical research in the context of diseases such as Gaucher disease and Niemann-Pick type C disease.
Introduction
N-Butyldeoxynojirimycin (NB-DNJ), commercially known as Miglustat, is an iminosugar that functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase.[1] This enzyme is crucial in the biosynthetic pathway of most glycosphingolipids. By inhibiting this initial step, NB-DNJ effectively reduces the rate of glycosphingolipid synthesis, a therapeutic strategy known as substrate reduction therapy (SRT). This approach has proven beneficial in the management of certain lysosomal storage disorders where the accumulation of glycosphingolipids is pathogenic.
Clinically, NB-DNJ is approved for the treatment of type 1 Gaucher disease, a condition characterized by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide in macrophages.[2][3] It is also used to treat the progressive neurological manifestations of Niemann-Pick type C (NP-C) disease, a rare genetic disorder that affects lipid trafficking within cells.[4] Given its therapeutic importance, a reliable and accurate method for quantifying NB-DNJ in biological matrices is essential for pharmacokinetic assessments, dose-optimization, and overall drug efficacy and safety monitoring in clinical trials and patient management.
The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity, selectivity, and speed.[5] A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as N-Butyldeoxynojirimycin-d9, is the ideal choice. As it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects, thereby accurately correcting for variations during sample preparation and analysis.
This application note provides a comprehensive protocol for the quantification of NB-DNJ in human plasma using NB-DNJ-d9 as the internal standard, adhering to the principles of bioanalytical method validation as outlined by regulatory agencies like the U.S. Food and Drug Administration (FDA).
Principle of the Method: Stable Isotope Dilution
The methodology is based on the principle of stable isotope dilution (SID), a technique that provides the highest possible analytical specificity for quantitative determinations. A known concentration of the deuterated internal standard (NB-DNJ-d9) is added to an unknown concentration of the analyte (NB-DNJ) in the plasma sample at the very beginning of the sample preparation process. The analyte and the internal standard are then co-extracted and analyzed by LC-MS/MS.
The mass spectrometer differentiates between the analyte and the internal standard based on their mass-to-charge (m/z) ratios. By measuring the ratio of the instrument's response for the analyte to that of the internal standard, and interpolating this ratio against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard, the concentration of the analyte in the original sample can be accurately determined. This method effectively compensates for sample loss during preparation and variations in instrument response.
Figure 1: Workflow for Stable Isotope Dilution Analysis of NB-DNJ.
Experimental Protocol
Materials and Reagents
-
N-Butyldeoxynojirimycin (NB-DNJ, Miglustat) reference standard (≥98% purity)
-
N-Butyldeoxynojirimycin-d9 (NB-DNJ-d9) internal standard (≥99% deuterated forms)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide solution (25% in water)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (sourced from a certified vendor)
Preparation of Stock and Working Solutions
-
NB-DNJ Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of NB-DNJ in methanol to obtain a final concentration of 1 mg/mL.
-
NB-DNJ-d9 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of NB-DNJ-d9 in methanol to obtain a final concentration of 1 mg/mL.
-
NB-DNJ Working Solutions for Calibration Curve and Quality Controls: Serially dilute the NB-DNJ stock solution with a 50:50 (v/v) methanol:water mixture to prepare working solutions for spiking into plasma to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the NB-DNJ-d9 stock solution with methanol to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Sample Preparation
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
Spike with the corresponding NB-DNJ working solution for calibration standards and QCs. For unknown samples, add 50:50 methanol:water.
-
Add 200 µL of the internal standard working solution (100 ng/mL in methanol) to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
Figure 2: Sample Preparation Workflow Diagram.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters should be optimized for the specific instrumentation used. The following provides a validated starting point.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., Gemini C18, 50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | A linear gradient appropriate for the separation of the analyte from matrix components. Example: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | NB-DNJ: 220.1 -> 158.0 (Quantifier), 220.1 -> 62.1 (Qualifier) NB-DNJ-d9: 229.1 -> 158.0 (Quantifier) |
| Collision Energy (CE) | Optimized for each transition |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 1: Suggested LC-MS/MS Parameters.
Rationale for MRM Transition Selection
-
NB-DNJ (Analyte): The precursor ion [M+H]⁺ for NB-DNJ (MW: 219.28) is m/z 220.1. Upon collision-induced dissociation (CID), a characteristic and stable product ion at m/z 158.0 is formed, which corresponds to the loss of the N-butyl group and subsequent fragmentation of the piperidine ring. This transition is both specific and intense, making it ideal for quantification.
-
NB-DNJ-d9 (Internal Standard): The molecular weight of NB-DNJ-d9 is increased by 9 Da due to the nine deuterium atoms on the butyl group. Therefore, its precursor ion [M+H]⁺ is m/z 229.1. Since the fragmentation leading to the m/z 158.0 product ion involves the loss of the butyl group, this fragment is expected to be identical for both the labeled and unlabeled compounds. This shared fragment ensures that the fragmentation behavior is analogous, a key characteristic of a good SIL-IS.
Method Validation and Performance
A full validation of this bioanalytical method should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry". Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. | Linear over a range of 10 - 10,000 ng/mL. |
| Accuracy & Precision | For QC samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value (±20% for LLOQ). Precision (CV) should not exceed 15% (20% for LLOQ). | Intra- and inter-day accuracy within 90-110%. Intra- and inter-day precision <15% CV. |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. | The method is highly selective with no observed interference from endogenous plasma components. |
| Matrix Effect | The matrix factor should be consistent across different lots of plasma. The CV of the matrix factor should be ≤15%. | No significant ion suppression or enhancement observed. |
| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. | Consistent and high recovery (>85%) for both NB-DNJ and NB-DNJ-d9. |
| Stability | Analyte stability should be demonstrated under various conditions (bench-top, freeze-thaw, long-term storage). | NB-DNJ is stable in human plasma for at least 24 hours at room temperature, through three freeze-thaw cycles, and for at least 3 months at -80°C. |
Table 2: Summary of Bioanalytical Method Validation Parameters and Typical Performance.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of N-Butyldeoxynojirimycin in human plasma. The use of the stable isotope-labeled internal standard, N-Butyldeoxynojirimycin-d9, ensures high accuracy and precision, making the method suitable for regulated bioanalysis in clinical and research settings. The simple protein precipitation sample preparation allows for high throughput, which is essential for the analysis of large sample sets from pharmacokinetic studies. This robust method can be a valuable tool for researchers and drug development professionals working with this important therapeutic agent.
References
- Patterson, M. C., et al. (2012). Miglustat for treatment of Niemann-Pick C disease: a randomised controlled study. The Lancet Neurology, 11(9), 765-772.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Platt, F. M., et al. (1994). N-Butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. Journal of Biological Chemistry, 269(11), 8362-8365.
- van Giersbergen, P. L., et al. (2012). Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study.
- Cox, T., et al. (2000). Novel oral treatment of Gaucher's disease with N-butyldeoxynojirimycin (OGT 918) to decrease substrate biosynthesis. The Lancet, 355(9214), 1481-1485.
- Pastores, G. M., et al. (2005). The role of the iminosugar N-butyldeoxynojirimycin (miglustat) in the management of type I (non-neuronopathic) Gaucher disease: a position statement. Journal of Inherited Metabolic Disease, 28(4), 539-546.
- Elstein, D., et al. (2007). Review of miglustat for clinical management in Gaucher disease type 1. Biologics: Targets and Therapy, 1(3), 275-285.
- Guitton, J., et al. (2009). Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry.
- Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30-E42.
- Blank, I. (2002). Stable isotope dilution assay mass spectrometry in flavour research: internal standard and calibration issues. In Advances in Flavours and Fragrances (pp. 119-132). Royal Society of Chemistry.
- Platt, F. M., & Butters, T. D. (1995). Inhibitors of glycosphingolipid biosynthesis. Trends in Glycoscience and Glycotechnology, 7(37), 495-511.
- Anderson, L., & Hunter, C. L. (2006). Quantitative mass spectrometric multiple reaction monitoring assays for major plasma proteins. Molecular & Cellular Proteomics, 5(4), 573-588.
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
Sources
- 1. uab.edu [uab.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Butyldeoxynojirimycin Hydrochloride-d9 (NB-DNJ-d9 HCl)
[1][2][3]
Executive Summary & Compound Profile
N-Butyldeoxynojirimycin-d9 Hydrochloride (NB-DNJ-d9 HCl) is the deuterated internal standard for Miglustat (NB-DNJ), a potent inhibitor of glucosylceramide synthase used in the treatment of Gaucher and Niemann-Pick type C diseases.[1][2]
As an isotopically labeled standard, this compound is high-value and typically supplied in sub-milligram to milligram quantities.[1] Users frequently encounter difficulty not because the molecule is intrinsically insoluble, but because handling micro-quantities of hygroscopic salts leads to physical loss or "apparent" insolubility (sticking to vessel walls).
Physicochemical Profile
| Parameter | Specification |
| Molecular Formula | C₁₀H₁₂D₉NO₄[1][2][][4][5] · HCl |
| Molecular Weight | ~264.8 g/mol (Salt form) |
| Physical State | White to off-white crystalline solid |
| Hygroscopicity | High (Rapidly absorbs atmospheric moisture) |
| Salt Form | Hydrochloride (Increases polarity and water solubility) |
Solubility Data & Solvent Compatibility
The hydrochloride salt of NB-DNJ is highly polar.[1] Contrary to some conservative certificates of analysis (CoA) listing "1 mg/mL" as a tested concentration, the thermodynamic solubility is significantly higher.
| Solvent | Solubility Rating | Max Conc. (Est.)[1] | Application Notes |
| Water (Deionized) | Excellent | >50 mg/mL | Preferred for primary stock solutions.[1][2] |
| DMSO | Good | ~10–20 mg/mL | Use if water is incompatible with downstream matrix.[2] |
| Methanol | Moderate | ~5–10 mg/mL | Good for intermediate dilutions; may precipitate at high conc.[2] |
| Acetonitrile | Poor | <1 mg/mL | Do not use for primary solubilization.[2] |
| Chloroform/Hexane | Insoluble | Negligible | Strictly incompatible.[2] |
Critical Note: While NB-DNJ HCl is soluble in methanol, we recommend Water or 50:50 Water:Methanol for the primary stock to prevent salt precipitation during long-term storage at -20°C.[1][2]
Troubleshooting Guide (Q&A Format)
Issue 1: "I added solvent, but I still see solid particles floating."
Q: Is the compound actually insoluble, or is this a mechanical issue? A: It is likely a mechanical issue known as the "Micro-Scale Dissolution Effect."[2] When dissolving <5 mg of material, the liquid surface tension can trap particles against the glass walls above the solvent line, or air bubbles can adhere to the crystals, preventing wetting.
Solution:
-
Centrifuge First: Before opening the vial, centrifuge at 2,000 x g for 1 minute to force all powder to the bottom.
-
Vortex with Tilt: Add the solvent, then vortex while tilting the vial 45° to wash the walls.[2]
-
Sonicate: Sonicate in a water bath for 5–10 minutes at ambient temperature. The HCl salt lattice energy is high; sonication breaks this effectively.
Issue 2: "My LC-MS signal is dropping over time."
Q: Is NB-DNJ-d9 unstable in solution? A: The C-D bonds are stable, but the molecule itself is subject to adsorption and precipitation issues.[1][2]
Root Causes & Fixes:
-
Adsorption: Iminosugars like NB-DNJ can bind to active sites on untreated glass silanols.[1][2] Fix: Use polypropylene (PP) vials or silanized glass for low-concentration working standards (<1 µg/mL).
-
Mobile Phase Shock: Injecting a pure aqueous stock into a high-organic (e.g., 90% Acetonitrile) HILIC mobile phase can cause transient precipitation in the injector loop.[1][2] Fix: Prepare your working standard in a solvent composition that matches your initial mobile phase conditions (e.g., 80% ACN / 20% Buffer).[1][2]
Issue 3: "The mass balance is off; I weighed 1 mg but detected less."
Q: Did the hygroscopicity affect my weighing? A: Yes. NB-DNJ HCl is hygroscopic.[1][2] If weighed on an open balance, it absorbs water weight, leading you to calculate a higher concentration than physically present (i.e., you weighed water + drug, but calculated for pure drug).
Solution:
-
Do Not Weigh: For quantitative internal standards, purchase "Exact Weight" aliquots (e.g., 1 mg/vial) from the vendor.
-
Dissolve in Pot: Add a precise volume of solvent directly to the vendor vial to create the master stock.[2] This eliminates weighing errors and transfer losses.
Step-by-Step Protocols
Protocol A: Master Stock Preparation (1 mg/mL)
Target: 1 mg NB-DNJ-d9 HCl vial[1][2]
-
Equilibrate: Allow the product vial to warm to room temperature inside the desiccator (prevents condensation).
-
Centrifuge: Spin the vial at 2,000 x g for 60 seconds.
-
Solvent Addition: Add 1.00 mL of LC-MS grade Water .
-
Why Water? It provides the fastest dissolution and highest stability for the HCl salt.
-
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
Sonicate for 5 minutes.
-
Visual Inspection: Ensure solution is clear and colorless.
-
-
Storage: Aliquot into 100 µL volumes in polypropylene tubes. Store at -20°C.
Protocol B: Working Internal Standard (IS) for LC-MS
Target: 100 ng/mL in 80% Acetonitrile (HILIC compatible)
-
Thaw: Thaw one 100 µL Master Stock aliquot (1 mg/mL).
-
Intermediate Dilution (10 µg/mL):
-
Mix 10 µL Master Stock + 990 µL 50:50 Water:Methanol .
-
Reasoning: Methanol acts as a bridge solvent, compatible with both the aqueous stock and the high-organic final solution.
-
-
Final IS Solution (100 ng/mL):
-
Mix 100 µL Intermediate Dilution + 9.9 mL Acetonitrile .
-
Critical Step: Add the Acetonitrile slowly while vortexing to prevent "shock out" precipitation.
-
Visual Troubleshooting Logic
The following diagram illustrates the decision process for solubilizing NB-DNJ-d9 HCl when encountering difficulties.
Caption: Decision tree for solubilizing NB-DNJ-d9 HCl, addressing common pitfalls like salt incompatibility and mechanical dissolution issues.
References
Troubleshooting low signal intensity of N-Butyldeoxynojirimycin-d9 in mass spec
Ticket ID: NB-DNJ-d9-LOWSIG Subject: Troubleshooting Low Signal Intensity for N-Butyldeoxynojirimycin-d9 (Miglustat-d9) Assigned Specialist: Senior Application Scientist, Bioanalytical Group
Executive Summary
You are experiencing low signal intensity for N-Butyldeoxynojirimycin-d9 (NB-DNJ-d9) . This is a common issue with iminosugars due to their high polarity, lack of chromophores, and susceptibility to adduct formation. The problem is rarely the mass spectrometer itself but rather the chromatographic retention and ionization environment .
Because NB-DNJ is a small, hydrophilic iminosugar (MW ~219 Da), it does not retain well on standard C18 columns. If it elutes in the void volume, it suffers from massive ion suppression. Furthermore, the d9-isotope introduces a "Deuterium Isotope Effect," potentially shifting its retention time away from the native analyte, causing it to experience a different matrix effect profile.
Part 1: Diagnostic Logic Tree
Before altering your method, use this logic flow to pinpoint the failure mode.
Figure 1: Diagnostic workflow for isolating the root cause of low signal intensity in iminosugar analysis.
Part 2: Critical Troubleshooting Guides
Issue 1: The "Void Volume" Trap (Chromatography)
Symptom: The analyte elutes very early (often < 1.0 min) or co-elutes with the solvent front. Technical Explanation: NB-DNJ is highly polar (LogP ~ -0.6). On a Reverse Phase (C18) column, it has almost no retention. The "void volume" of an LC run contains salts, proteins, and unretained matrix components that cause severe Ion Suppression , killing your signal.
Corrective Action:
-
Switch to HILIC: You must use Hydrophilic Interaction Liquid Chromatography (HILIC). A Zwitterionic (ZIC-HILIC) or Amide column is required to retain polar iminosugars.
-
Mobile Phase: High organic (Acetonitrile) initial conditions (e.g., 90% ACN) are necessary to retain the molecule on HILIC.
| Parameter | Recommended Setting (HILIC) | Why? |
| Column | Amide or ZIC-HILIC (2.1 x 100mm, 1.7µm) | Retains polar amines via hydrogen bonding. |
| Mobile Phase A | 10mM Ammonium Formate + 0.1% Formic Acid (aq) | Provides protons for ionization; buffers pH. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | HILIC requires high organic to retain polar species. |
| Gradient | Start at 90% B; Ramp to 50% B over 5 mins. | Elutes the sugar by increasing water content. |
Expert Insight: If you cannot switch to HILIC, you must use an Ion Pairing Agent (e.g., HFBA) on C18, but this is messy and suppresses MS signal in negative mode. HILIC is the industry standard for Miglustat [1].
Issue 2: Sodium Adduct Formation
Symptom: You monitor the protonated transition (m/z 229 → 211 for d9), but the signal is weak. A full scan shows a high peak at m/z 251 (Sodium adduct). Technical Explanation: Sugars and iminosugars have high affinity for sodium (Na+). If your mobile phase lacks a proton source or buffering capacity, the molecule will form [M+Na]+ instead of [M+H]+. Sodium adducts do not fragment well, leading to poor MS/MS sensitivity.
Corrective Action:
-
Buffer is Mandatory: Ensure you are using Ammonium Formate (5-10 mM) in the aqueous mobile phase. The ammonium ion (NH4+) suppresses Na+ adducts and forces the molecule into the protonated state [2].
-
Glassware Check: Do not store mobile phases in glass bottles washed with high-sodium detergents. Use plastic or pre-rinsed amber glass.
Issue 3: The Deuterium Isotope Effect
Symptom: The NB-DNJ-d9 internal standard elutes at a slightly different time than the native NB-DNJ. Technical Explanation: Deuterium (D) is heavier and has a shorter bond length than Hydrogen (H), slightly altering the lipophilicity and pKa of the molecule. With 9 deuterium atoms (d9), this effect is magnified.
-
In Reverse Phase , deuterated compounds often elute slightly earlier.
-
In HILIC , they may elute slightly later or earlier depending on the specific stationary phase interactions.
-
The Risk: If the d9 peak shifts into a region of matrix suppression where the native peak is not (or vice versa), the IS fails to correct for matrix effects, leading to variable signal and poor quantification [3].
Corrective Action:
-
Widen MRM Windows: Ensure your acquisition window covers both the native and the shifted d9 peak.
-
Check Integration: Manually inspect the integration. Automated software might miss the shifted peak if the expected RT is set tightly to the native.
Part 3: Optimized Sample Preparation Protocol
If chromatography and ionization are optimized but signal remains low, your extraction recovery is likely poor. NB-DNJ is too polar for standard Liquid-Liquid Extraction (LLE) using hexane or ether.
Recommended Workflow: Protein Precipitation (PPT) vs. SPE
Figure 2: Sample preparation workflows. Method B (SPE) is recommended for maximizing signal intensity.
Protocol B (Strong Cation Exchange - SCX): Since NB-DNJ has a basic nitrogen, SCX is highly selective.
-
Condition SCX cartridge with Methanol then Water.
-
Load sample (acidified with 1% Formic Acid to ensure protonation).
-
Wash with 100% Methanol (removes neutrals/lipids).
-
Elute with 5% Ammonium Hydroxide in Methanol (releases the basic NB-DNJ).
-
Evaporate & Reconstitute in Mobile Phase (90% ACN).
Part 4: FAQ - Rapid Fire Solutions
Q: My signal is fluctuating wildly between injections. A: This is likely retention time instability in HILIC mode. HILIC columns require long equilibration times (20+ column volumes) compared to C18. Ensure your re-equilibration step between injections is at least 3-5 minutes.
Q: Can I use a C18 column if I don't have HILIC? A: Only if you use an ion-pairing reagent like Heptafluorobutyric Acid (HFBA) in the mobile phase (0.05% - 0.1%). However, HFBA will permanently contaminate your LC system and suppress ionization in negative mode for other assays. Not recommended.
Q: What are the exact transitions for NB-DNJ-d9? A:
-
Native NB-DNJ: 220.2 → 158.1 (Quantifier)
-
NB-DNJ-d9: 229.3 → 167.2 (Quantifier)
-
Note: Always verify exact mass on your specific instrument tuning.
References
-
McHale, C., & Harmon, T. (2023).[1] Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. Halo Columns. [Link]
-
Waters Corporation. (2020). How to mitigate ionization with sodium adducts. Waters Knowledge Base. [Link]
Sources
Technical Support Center: High-Accuracy Quantification of Miglustat (NB-DNJ)
Executive Summary
Miglustat (
To achieve high accuracy, particularly when using the deuterated internal standard NB-DNJ-d9 , you must move beyond generic "dilute-and-shoot" methods. This guide outlines a self-validating workflow focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) and Isotopic Fidelity .
Module 1: The Internal Standard Strategy (NB-DNJ-d9)
The use of NB-DNJ-d9 is the gold standard for correcting matrix effects, but it introduces a risk of "Cross-Signal Contribution" if the Multiple Reaction Monitoring (MRM) transitions are not carefully selected based on the position of the deuterium label.
Critical Check: Where is your Deuterium?
-
Scenario A: Label on the Butyl Chain (
).-
If your fragmentation pathway involves the loss of the
-butyl chain, the resulting product ion (the piperidine ring) will be identical for both the analyte (d0) and the standard (d9). This increases background noise.
-
-
Scenario B: Label on the Piperidine Ring.
-
The product ion will retain the mass shift, providing higher selectivity.
-
Optimized MRM Transitions
Verify these transitions on your specific instrument (e.g., Sciex QTRAP / Waters Xevo).
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Notes |
| Miglustat (NB-DNJ) | 220.2 | 158.1 | 25-30 | Loss of side chain elements/water. |
| NB-DNJ-d9 (IS) | 229.2 | 167.1 | 25-30 | Preferred: Retains label in fragment. |
| NB-DNJ-d9 (Alt) | 229.2 | 158.1 | 25-30 | Risk: If label is lost, crosstalk increases. |
Technical Insight: If you observe the d9 signal appearing in the d0 channel (Crosstalk), ensure your chromatographic resolution is sufficient, or switch to a "softer" fragmentation energy to preserve a larger, labeled fragment.
Module 2: Chromatographic Stability (HILIC)
Miglustat is too polar for standard C18 retention. We recommend HILIC (Hydrophilic Interaction Liquid Chromatography) to move the analyte away from the void volume (salts/phospholipids).
Recommended Protocol
-
Column: Amide-functionalized HILIC (e.g., Waters BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 0.4 mL/min.[1]
The "Re-Equilibration" Trap
HILIC columns require longer equilibration times than C18. A common source of poor accuracy is inconsistent water layer formation on the stationary phase between injections.
Figure 1: HILIC retention mechanism requiring strict re-equilibration to maintain the water layer on the silica surface.
Module 3: Sample Preparation (Recovery vs. Cleanliness)
While Protein Precipitation (PPT) is fast, it leaves phospholipids that suppress ionization in HILIC mode. For high-accuracy quantification, Solid Phase Extraction (SPE) using Strong Cation Exchange (SCX) is superior because Miglustat is a basic amine.
Comparative Methodologies
| Feature | Protein Precipitation (PPT) | Strong Cation Exchange (SPE) |
| Reagents | Methanol / Acetonitrile (3:1) | Mixed-mode SCX Cartridges |
| Recovery | High (>90%) but variable | Consistent (>85%) |
| Matrix Effect | High (Phospholipids remain) | Low (Ionic wash removes lipids) |
| Sensitivity | Moderate | High (Sample concentration possible) |
| Recommendation | Screening / High Dose | Trace Quantification / PK Studies |
SPE Protocol (SCX)
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Plasma spiked with NB-DNJ-d9 + 2% Formic Acid (Acidify to ensure
). -
Wash 1: 2% Formic Acid (Removes proteins/salts).
-
Wash 2: 100% Methanol (Removes neutral lipids/phospholipids).
-
Elute: 5% Ammonium Hydroxide in Methanol (Releases Miglustat).
-
Dry & Reconstitute: Evaporate and reconstitute in Mobile Phase (90% ACN).
Troubleshooting & FAQs
Q1: My NB-DNJ-d9 IS response varies significantly between samples. Why?
A: This is likely Matrix Effect (Ion Suppression) .
-
Diagnosis: If the IS response drops in patient samples compared to water standards, co-eluting phospholipids are suppressing the signal.
-
Solution:
-
Switch from PPT to SPE (SCX) to remove phospholipids.
-
Check your HILIC retention time. If Miglustat elutes < 1.5 min, it is overlapping with the salt front. Reduce the initial water content in your gradient to increase retention.
-
Q2: I see a "ghost peak" in my blank samples at the Miglustat retention time.
A: This is usually Carryover or IS Impurity .
-
Carryover: HILIC columns can adsorb basic amines. Add a "needle wash" with 50:50 MeOH:Water + 0.1% Formic Acid between injections.
-
IS Impurity: Check your NB-DNJ-d9 certificate of analysis. If it contains 0.5% native Miglustat (d0), you will never quantify below that baseline.
Q3: The linearity of my calibration curve fails at low concentrations.
A: This suggests Adsorption Losses .
-
Miglustat can stick to glass vials.
-
Fix: Use Polypropylene (PP) vials or silanized glass. Ensure the reconstitution solvent matches the starting mobile phase (high organic) to prevent "solvent shock" peak distortion.
Logic Tree: Solving Accuracy Issues
Figure 2: Decision matrix for diagnosing accuracy failures in Miglustat quantification.
References
-
Guitton, J., et al. (2009). Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry.[2][3][4][5] Journal of Chromatography B. Link
- Core citation for HILIC conditions and ammonium acet
-
Spieker, E., et al. (2012). Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma.[4][5] Journal of Pharmaceutical and Biomedical Analysis.[2] Link
- Citation for protein precipitation limit
-
Remédios, C., et al. (2009). Method development and validation for the determination of miglustat in human plasma by LC–MS/MS. Biomedical Chromatography.[6][7][8]
- Supports the necessity of internal standard equilibr
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link
-
Regulatory standard for Matrix Factor (MF) and IS response variability limits.[7]
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
N-Butyldeoxynojirimycin Hydrochloride-d9 purity and quality control measures
Here is the Technical Support Center guide for N-Butyldeoxynojirimycin Hydrochloride-d9, structured as a tiered troubleshooting and optimization resource.
Product Category: Stable Isotope Labeled Internal Standards (SIL-IS)
Common Name: Miglustat-d9 HCl
Chemical Structure:
Introduction: The Role of Miglustat-d9
You are likely using N-Butyldeoxynojirimycin-d9 (Miglustat-d9) as an internal standard for the quantification of Miglustat in plasma, urine, or cerebrospinal fluid (CSF) via LC-MS/MS. As an iminosugar, this compound presents unique challenges regarding retention on C18 columns , ionization efficiency , and hygroscopicity due to the hydrochloride salt form.
This guide moves beyond basic "handling" to address the specific bioanalytical hurdles encountered during method validation (FDA M10/ICH M10 guidelines).
Tier 1: Material Verification & Handling
Focus: Ensuring the integrity of your reference material before it enters the instrument.
Q1: My Certificate of Analysis (CoA) lists "Chemical Purity" and "Isotopic Enrichment" separately. Which one determines my weighing calculation?
A: You must account for both , plus the salt form.
-
Chemical Purity (e.g., 98%): Refers to the presence of the desired molecule vs. chemical impurities.
-
Isotopic Enrichment (e.g., 99% d9, 1% d0-d8): Refers to the distribution of the isotope label.
-
Salt Correction: The HCl salt adds ~36.5 Da to the free base mass.
Critical Protocol: Stock Solution Preparation Because the HCl salt is hygroscopic , weighing small amounts (<2 mg) directly can introduce significant errors due to atmospheric moisture absorption.
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.
-
Solvent Choice: Miglustat-d9 is highly soluble in Water and Methanol . Avoid pure Acetonitrile for initial stock dissolution as it may precipitate the salt.
-
Gravimetric Correction:
Note: Isotopic enrichment is usually not corrected for in the mass calculation but is critical for "Blank" interference testing.
Q2: The substance appears sticky or clumped.[1] Is it degraded?
A: Not necessarily. The hydrochloride salt form of iminosugars is naturally hygroscopic. Clumping indicates moisture absorption but usually does not imply chemical degradation of the piperidine ring.
-
Action: Dissolve the entire content of the vial into a known volume of solvent (e.g., Methanol) to create a "Master Stock" rather than attempting to weigh out sticky solids.
Tier 2: Method Development & Optimization
Focus: LC-MS/MS parameters and Chromatographic Separation.
Q3: What are the recommended MS/MS transitions?
A: Miglustat-d9 typically carries the deuterium label on the
Recommended Transitions (Positive ESI):
| Compound | Precursor ( | Product ( | Mechanism |
| Miglustat (Analyte) | 220.1 ( | 158.0 | Loss of |
| Miglustat-d9 (IS) | 229.1 ( | 167.1 | Label retained on N-alkyl fragment |
-
Warning: If you monitor a transition corresponding to the loss of the butyl chain (neutral loss of 57 Da for analyte, 66 Da for IS), both might produce a common fragment (e.g., the piperidine ring). Always verify specificity by injecting the IS alone and monitoring the Analyte channel.
Q4: Which column chemistry works best? C18 is giving me no retention.
A: Miglustat is a polar iminosugar. It elutes in the void volume of standard C18 columns, leading to severe ion suppression (matrix effects).
-
Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .
-
Proven Phase: Amide-based or Silica HILIC columns (e.g., Waters Atlantis HILIC or similar).
-
Mobile Phase: High organic (Acetonitrile) with Ammonium Acetate buffer (pH 4.0–5.5).
Tier 3: Troubleshooting Anomalies
Focus: Resolving specific failure modes in quantitative assays.
Q5: Why does my Miglustat-d9 elute earlier than the unlabeled Miglustat?
A: You are observing the Deuterium Isotope Effect . In Reverse Phase (RP) chromatography, C-D bonds are slightly less lipophilic than C-H bonds, causing deuterated isotopologues to elute earlier.[1]
-
Impact: If the shift is significant, the IS may not co-elute perfectly with the analyte, reducing its ability to compensate for matrix effects.
-
Fix:
-
Switch to HILIC mode (where the isotope effect is often minimized or reversed).
-
Widen the integration window in your software (e.g., Skyline, Analyst) to ensure the IS peak is fully captured.
-
Q6: I see a signal in the Analyte channel when injecting only the IS (Crosstalk).
A: This is likely due to Isotopic Impurity (presence of d0-d8 species) rather than fragmentation crosstalk.
-
Diagnosis: Check the CoA. If the enrichment is 99%, then 1% of the mass is potentially contributing to the "lighter" channels.
-
Calculation: If your IS concentration is 1000 ng/mL, a 1% impurity contributes 10 ng/mL to the analyte channel.
-
Remediation: Lower the IS concentration until the interference is
of the LLOQ (Lower Limit of Quantification), as per FDA M10 guidelines.
Visual Troubleshooting Guides
Workflow 1: Quality Control & Stock Preparation
A self-validating loop to ensure the hygroscopic salt does not compromise accuracy.
Caption: Protocol for handling hygroscopic Miglustat-d9 HCl to ensure accurate stock concentration.
Workflow 2: Troubleshooting LC-MS/MS Anomalies
Logic flow for resolving retention time shifts and interference.
Caption: Decision tree for diagnosing retention time shifts and signal interference.
References
-
Guitton, J., et al. (2009). "Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography B, 877(3), 149-154.[2] Link
-
FDA. (2022). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration Guidance Documents. Link
-
Cayman Chemical. "N-Butyldeoxynojirimycin-d9 (hydrochloride) Product Information." Cayman Chemical Product Database. Link
-
BenchChem. "Technical Support Center: Miglustat-d9 Internal Standard." BenchChem Technical Resources. Link
- Wang, S., et al. (2007). "Deuterium isotope effects in liquid chromatography-mass spectrometry." Journal of Chromatography A, 1161(1-2), 292-302. (Contextual reference for RT shifts).
Sources
- 1. Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC [bioforumconf.com]
- 2. Rapid quantification of miglustat in human plasma and cerebrospinal fluid by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in the Analysis of N-Butyldeoxynojirimycin-d9
Welcome to the technical support center for the bioanalysis of N-Butyldeoxynojirimycin-d9 (Miglustat-d9). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative LC-MS/MS analysis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental data.
Introduction to Matrix Effects in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] In bioanalysis, this includes endogenous substances like proteins, lipids, salts, and metabolites.[1] Matrix effects occur when these co-eluting components alter the ionization efficiency of the target analyte, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] This phenomenon is a significant challenge as it can compromise the accuracy, precision, and sensitivity of quantitative assays.[2]
N-Butyldeoxynojirimycin (NB-DNJ), an iminosugar used in the treatment of Gaucher disease, and its deuterated internal standard, N-Butyldeoxynojirimycin-d9, are polar molecules.[3][4][5] Their analysis in biological matrices such as plasma, serum, or tissue homogenates is particularly susceptible to matrix effects, primarily due to the presence of phospholipids and other endogenous components that can interfere with the ionization process.[6][7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the analysis of N-Butyldeoxynojirimycin-d9, with a focus on diagnosing and mitigating matrix effects.
Problem 1: Low Analyte Signal and Poor Reproducibility in Matrix Samples Compared to Neat Solutions
Symptoms:
-
Significantly lower peak area for N-Butyldeoxynojirimycin-d9 in plasma/serum samples compared to a standard solution of the same concentration.
-
High variability (%CV) in quality control (QC) samples.
-
Inconsistent internal standard response across different samples.
Potential Cause: Ion Suppression
Ion suppression is the most common manifestation of matrix effects in LC-MS/MS bioanalysis.[8] It occurs when co-eluting matrix components compete with the analyte and its internal standard for ionization in the MS source.[1] Phospholipids are a major contributor to ion suppression in plasma and serum samples.[6][9]
Step-by-Step Troubleshooting and Solutions:
-
Confirm Matrix Effects with a Post-Column Infusion Experiment: This experiment helps visualize regions of ion suppression in your chromatogram.[10][11]
-
Protocol:
-
Infuse a standard solution of N-Butyldeoxynojirimycin-d9 directly into the MS source at a constant flow rate to obtain a stable baseline signal.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the baseline of the infused analyte. Dips in the baseline indicate retention times where co-eluting matrix components are causing ion suppression.
-
-
-
Optimize Sample Preparation to Remove Interferences: The most effective way to combat matrix effects is to remove the interfering components before analysis.[7]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts.[7] However, for a polar analyte like N-Butyldeoxynojirimycin, recovery can be low.[7] Salting-out assisted LLE (SALLE) can improve the extraction of polar compounds.[12]
-
Solid-Phase Extraction (SPE): This is often the most effective technique.
-
Cation-Exchange SPE: Given that N-Butyldeoxynojirimycin has a basic amino group, cation-exchange SPE can be highly selective and effective at removing neutral and acidic interferences.[13]
-
HybridSPE®-Phospholipid: This technology combines protein precipitation with the removal of phospholipids via a zirconia-coated stationary phase, resulting in significantly cleaner extracts.[6][14][15]
-
-
-
Enhance Chromatographic Separation: If sample preparation is not sufficient, improving the chromatographic separation can move the analyte peak away from regions of ion suppression.[16]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase chromatography for retaining and separating highly polar compounds like N-Butyldeoxynojirimycin.[17][18][19][20] It uses a polar stationary phase and a mobile phase with a high organic content, which can also enhance MS sensitivity.[18][21]
-
Workflow for Mitigating Matrix Effects
Caption: Troubleshooting workflow for matrix effects.
Problem 2: Deuterated Internal Standard Does Not Adequately Compensate for Matrix Effects
Symptoms:
-
Acceptable results for higher concentration QCs, but poor accuracy and precision at the Lower Limit of Quantification (LLOQ).
-
Erratic quantification despite the use of a co-eluting deuterated internal standard.
Potential Cause: Differential Matrix Effects
Even a stable isotope-labeled internal standard like N-Butyldeoxynojirimycin-d9 may not perfectly compensate for matrix effects if there is a slight chromatographic separation between it and the analyte.[10] This can expose them to different matrix components, leading to differential ion suppression.[10]
Step-by-Step Troubleshooting and Solutions:
-
Verify Co-elution: Carefully examine the chromatograms of N-Butyldeoxynojirimycin and its d9-labeled internal standard. They should co-elute perfectly.[10] Even a small offset can be problematic in regions of steep matrix effect changes.
-
Evaluate Matrix Effects Across Different Lots: The FDA guidance on bioanalytical method validation recommends assessing matrix effects in at least six different individual sources of the biological matrix.[22][23] This helps to understand the variability of the matrix effect.
-
Protocol for Quantitative Assessment:
-
Set A (Neat Solution): Spike the analyte and internal standard in the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. Spike the analyte and internal standard into the extracted matrix residue before reconstitution.[10]
-
Calculate Matrix Factor (MF): MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the MF across the different lots should be within acceptable limits (typically ≤15%).
-
-
-
Dilute the Sample: Sample dilution can reduce the concentration of interfering matrix components and mitigate ion suppression.[10][24] This is a viable strategy if the assay has sufficient sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are phospholipids and why are they a problem?
-
Phospholipids are a major component of cell membranes and are abundant in biological fluids like plasma and serum.[9] They are a primary cause of matrix-induced ion suppression because they often co-extract with analytes and can co-elute from the LC column.[9] Their build-up can also lead to column fouling and erratic chromatographic performance.[9]
Q2: Is protein precipitation alone a suitable sample preparation technique for N-Butyldeoxynojirimycin-d9?
-
While protein precipitation is a simple and fast method to remove proteins, it is generally ineffective at removing phospholipids, which are a major source of matrix effects.[6][7] Therefore, for a robust and reliable assay, more selective sample preparation techniques like SPE or LLE are recommended.
Q3: When should I consider using HILIC for my analysis?
-
HILIC is particularly advantageous for polar compounds like N-Butyldeoxynojirimycin that show poor retention on traditional reversed-phase columns.[17][20] If you are struggling with retention or need to separate your analyte from early-eluting matrix components, HILIC is a powerful alternative.[18][19][21]
Q4: How do I choose the right SPE sorbent?
-
For N-Butyldeoxynojirimycin, which contains a secondary amine and is basic, a polymeric cation exchange sorbent is an excellent choice.[13] These sorbents allow for strong retention of the basic analyte under acidic conditions while allowing neutral and acidic interferences to be washed away.[13]
Q5: My method was working fine, but now I'm seeing issues with my LLOQ samples. What could be the cause?
-
This could be due to the gradual build-up of matrix components on your analytical column or in the MS source.[9] This can lead to a progressive increase in ion suppression over the course of a run or over several runs.[25] Consider implementing a more rigorous column washing step in your gradient or a more effective sample clean-up procedure.
Data Summary: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Phospholipid Removal Efficiency | Analyte Recovery (Polar Compounds) | Throughput | Selectivity |
| Protein Precipitation | Low[6][7] | High | High | Low |
| Liquid-Liquid Extraction | Moderate to High[7] | Low to Moderate[7] | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate | High |
| HybridSPE®-Phospholipid | Very High[14][15] | High | High | Very High |
Experimental Protocol: Quantitative Assessment of Matrix Effects
Caption: Workflow for quantitative matrix effect assessment.
References
- Vertex AI Search. (2025, December 26).
-
PubMed. (2012, October 15). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis. [Link]
- Benchchem. Technical Support Center: Addressing Ion Suppression in LC-MS/MS.
-
AMSbiopharma. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link]
-
Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
- Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. (2026, February 12).
-
PMC. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. [Link]
- Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis.
-
FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]
- Cramer, H. (2022, December 1). Coping with Matrix Effects Caused by Phospholipids in Biological Samples.
-
Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
- Hydrophilic interaction chromatography and its applications in the separ
-
Taylor & Francis. (2011, February 21). Full article: Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. [Link]
- PharmaCompass.com.
- Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
-
ACS Publications. (2024, February 6). Comparing the Extraction Performance in Mouse Plasma of Different Biphasic Methods for Polar and Nonpolar Compounds | Journal of Proteome Research. [Link]
-
Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
-
PubMed. (2017, February 1). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. [Link]
-
Agilent. (2017, April 20). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link]
-
ResearchGate. (2018, November 2). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?. [Link]
- Ion Suppression in LC–MS–MS — A Case Study - LC Troubleshooting Bible.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 8).
- N-Butyldeoxynojirimycin, 98%, Thermo Scientific Chemicals 5 mg | Buy Online.
-
MDPI. (2023, April 5). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. [Link]
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
-
PubMed. (2012, February 5). Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study. [Link]
-
ResearchGate. (2025, August 7). Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study. [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
- Matrix Effects and Ion Suppression in LC-MS: Essential Str
-
Analyst (RSC Publishing). (2021, August 30). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. [Link]
-
LCGC International. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysi. [Link]
-
LCGC International. (2020, December 19). A Look at Matrix Effects. [Link]
-
Batavia Biosciences. (2023, August 21). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]
-
PMC. (2016, November 23). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. [Link]
- matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research.
-
PMC. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics. [Link]
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PMC. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. [Link]
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MDPI. (2024, October 26). Synthesis and Evaluation of Phenyltriazole-Deoxynojirimycin Hybrids as Potent α-Glucosidase Inhibitors. [Link]
- Structure–Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2.
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Validation & Comparative
A Guide for Researchers and Drug Development Professionals
An In-Depth Comparative Analysis of the Inhibitory Effects of NB-DNJ and its Deuterated Analog, NB-DNJ-d9
This guide provides a comprehensive comparison of N-butyldeoxynojirimycin (NB-DNJ), commercially known as Miglustat, and its deuterated isotopologue, NB-DNJ-d9. As an iminosugar, NB-DNJ has garnered significant attention for its therapeutic applications, primarily as an inhibitor of glucosylceramide synthase. The introduction of its deuterated form, NB-DNJ-d9, prompts a critical evaluation of its properties and potential advantages. This document will delve into their mechanisms of action, compare their inhibitory profiles based on established biochemical principles, and provide the experimental frameworks necessary for their evaluation.
Foundational Understanding: Mechanism of Action
N-butyldeoxynojirimycin (NB-DNJ) is a synthetic analog of glucose, where the endocyclic oxygen is replaced by a nitrogen atom. This structural modification is the cornerstone of its biological activity, allowing it to function as a competitive inhibitor of various carbohydrate-processing enzymes.
Its primary therapeutic mechanism is the inhibition of UDP-glucose:ceramide glucosyltransferase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[1] By reducing the rate of GSL synthesis, NB-DNJ serves as a substrate reduction therapy (SRT) for lysosomal storage disorders like Gaucher disease and Niemann-Pick type C disease, where the accumulation of GSLs is pathogenic.[2][3]
However, the activity of NB-DNJ is not limited to GCS. It exhibits a broader inhibitory profile that includes:
-
ER α-Glucosidases I and II: Inhibition of these enzymes interferes with the proper folding of N-linked glycoproteins, a mechanism that imparts antiviral properties.[1][4]
-
β-Glucosidases: NB-DNJ can inhibit both the lysosomal acid β-glucosidase (GBA1) and the non-lysosomal β-glucosidase 2 (GBA2).[5][6]
-
Pharmacological Chaperone Activity: At sub-inhibitory concentrations, NB-DNJ can act as a pharmacological chaperone for certain mutant forms of acid β-glucosidase (the enzyme deficient in Gaucher disease), promoting their proper folding and trafficking to the lysosome.[5][7]
The deuterated analog, NB-DNJ-d9, is structurally identical to NB-DNJ, except that the nine hydrogen atoms on the N-butyl chain have been replaced with deuterium.[8][9] This substitution does not alter the fundamental shape or the stereochemistry of the molecule. Therefore, its mechanism of binding to the active sites of target enzymes is expected to be identical to that of NB-DNJ, involving the same hydrogen bonding and hydrophobic interactions.[10]
Caption: Glycosphingolipid biosynthesis pathway and the inhibitory action of NB-DNJ.
The Deuterium Difference: A Pharmacokinetic Perspective
The rationale for developing NB-DNJ-d9 is not to alter its intrinsic inhibitory potency but to modify its metabolic stability through the kinetic isotope effect (KIE) . The covalent bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). If the cleavage of a C-H bond on the N-butyl chain is a rate-limiting step in the metabolic breakdown of NB-DNJ (e.g., via cytochrome P450 enzymes), substituting hydrogen with deuterium can significantly slow down this process.[8]
This metabolic shift can have profound in vivo consequences:
-
Reduced Metabolic Clearance: A slower rate of metabolism leads to the drug being cleared from the body more slowly.
-
Increased Half-life and Exposure: The drug remains at therapeutic concentrations for a longer period, increasing its overall exposure (Area Under the Curve, AUC).
-
Improved Pharmacokinetic Profile: This may allow for lower or less frequent dosing to achieve the same therapeutic effect, potentially reducing patient burden and improving adherence.
Therefore, while NB-DNJ and NB-DNJ-d9 are expected to exhibit nearly identical inhibitory constants (IC₅₀/Kᵢ) in in vitro enzymatic assays, their in vivo efficacy and duration of action may differ significantly. NB-DNJ-d9 is primarily used as a stable isotope-labeled internal standard for the accurate quantification of NB-DNJ in biological samples during pharmacokinetic studies.[9] Its potential as a therapeutic agent with an improved pharmacokinetic profile is an area of active interest.[8][11]
Caption: The kinetic isotope effect on drug metabolism.
Comparative Inhibitory Profile
Direct comparative studies on the enzymatic inhibition of NB-DNJ-d9 are not prevalent in the literature, as its primary role has been as an analytical standard. However, based on the principles of enzyme kinetics and the nature of deuterium substitution, the in vitro inhibitory activities are expected to be equivalent. The table below summarizes the known inhibitory concentrations for NB-DNJ against its key targets.
| Property | NB-DNJ (Miglustat) | NB-DNJ-d9 (Miglustat-d9) |
| Chemical Formula | C₁₀H₂₁NO₄ | C₁₀H₁₂D₉NO₄ |
| Molecular Weight | 219.28 g/mol | 228.33 g/mol |
| Primary Application | Therapeutic agent (Gaucher disease, Niemann-Pick type C), research tool.[7] | Stable isotope-labeled internal standard for pharmacokinetic analysis, potential therapeutic with altered PK.[8][9] |
Table 1: General Properties of NB-DNJ and NB-DNJ-d9.
| Target Enzyme | Inhibitor | IC₅₀ / Kᵢ Value (µM) | Notes |
| Glucosylceramide Synthase (GCS) | NB-DNJ | 32 | Primary therapeutic target for substrate reduction therapy.[5] |
| β-Glucosidase 2 (GBA2) | NB-DNJ | 81 | Non-lysosomal β-glucosidase.[5] |
| Acid β-Glucosidase (GBA1) | NB-DNJ | 34 (Kᵢ) | Lysosomal enzyme deficient in Gaucher disease. Inhibition is pH-dependent; also acts as a chaperone at lower concentrations.[6][7] |
| HIV-1 Infection (PBMCs) | NB-DNJ | 282 | Demonstrates antiviral activity, likely through inhibition of ER α-glucosidases.[5] |
| All Targets | NB-DNJ-d9 | Expected to be similar | Deuteration on the N-butyl chain is not expected to alter the binding affinity to the enzyme's active site. Any observed differences in vivo are likely due to pharmacokinetic effects.[8] |
Table 2: Reported In Vitro Inhibitory Activity of NB-DNJ.
Experimental Protocols for Comparative Assessment
To empirically validate and compare the inhibitory effects of NB-DNJ and NB-DNJ-d9, standardized assays are crucial. Below are detailed protocols for key experiments.
In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of GCS.
Principle: The assay quantifies the transfer of radiolabeled glucose from UDP-[¹⁴C]glucose to a ceramide acceptor. The amount of resulting [¹⁴C]glucosylceramide is measured, and a decrease in its formation in the presence of an inhibitor indicates inhibitory activity.
Step-by-Step Methodology:
-
Enzyme Source: Prepare microsomes from a suitable cell line expressing GCS (e.g., cultured human keratinocytes or recombinant enzyme).
-
Inhibitor Preparation: Prepare stock solutions of NB-DNJ and NB-DNJ-d9 in the assay buffer. Create a series of dilutions to test a range of concentrations (e.g., 0.1 µM to 1000 µM).
-
Reaction Mixture: In a microcentrifuge tube, combine the following on ice:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Ceramide acceptor (e.g., C6-NBD-ceramide or a natural ceramide)
-
Detergent (e.g., Triton X-100, to solubilize lipids)
-
Enzyme preparation (microsomes)
-
Inhibitor (NB-DNJ, NB-DNJ-d9, or vehicle control)
-
-
Pre-incubation: Incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding the substrate, UDP-[¹⁴C]glucose.
-
Incubation: Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v) to extract the lipids.
-
Lipid Separation: Vortex the mixture and centrifuge to separate the organic and aqueous phases. The product, [¹⁴C]glucosylceramide, will be in the lower organic phase.
-
Quantification: Transfer the organic phase to a new tube, evaporate the solvent, and redissolve the lipid residue. Quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Glycosphingolipid (GSL) Biosynthesis Assay
This assay assesses the inhibitor's effect in a more physiologically relevant context by measuring the synthesis of GSLs in living cells.
Principle: Cultured cells are treated with the inhibitor and then metabolically labeled with a radiolabeled precursor (e.g., [³H]palmitate or [¹⁴C]galactose). The incorporation of the radiolabel into the total GSL pool is measured.
Caption: Workflow for a cell-based GSL biosynthesis inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., HL-60 or another suitable cell line) in culture dishes and grow to a desired confluency.
-
Inhibitor Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of NB-DNJ, NB-DNJ-d9, or a vehicle control.
-
Pre-incubation: Incubate the cells with the inhibitor for a period sufficient to allow for cellular uptake and target engagement (e.g., 16-24 hours).[12][13]
-
Metabolic Labeling: Add a radiolabeled GSL precursor, such as [¹⁴C]galactose, to the culture medium.
-
Labeling Incubation: Incubate the cells for an additional period (e.g., 4-6 hours) to allow for the incorporation of the label into newly synthesized GSLs.
-
Cell Harvest and Lysis: Wash the cells with PBS to remove unincorporated label, then harvest and lyse the cells.
-
Lipid Extraction: Perform a total lipid extraction using a chloroform/methanol/water solvent system.
-
GSL Separation: Separate the extracted GSLs from other lipid classes. This can be achieved using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabel incorporated into the GSL fraction using liquid scintillation counting or by analyzing the intensity of bands on an autoradiograph from a TLC plate.
-
Data Analysis: Determine the reduction in GSL synthesis for each inhibitor concentration compared to the vehicle-treated control cells to calculate IC₅₀ values.
Conclusion and Future Outlook
The comparison between NB-DNJ and its deuterated analog, NB-DNJ-d9, highlights a key strategy in modern drug development. While their fundamental inhibitory mechanism and in vitro potency against targets like glucosylceramide synthase are expected to be identical, the strategic substitution of hydrogen with deuterium in NB-DNJ-d9 is designed to confer a significant pharmacokinetic advantage. By potentially slowing metabolic clearance through the kinetic isotope effect, NB-DNJ-d9 could offer an improved therapeutic profile with a longer half-life and greater drug exposure in vivo.
Currently, NB-DNJ-d9 serves as an indispensable tool for the precise bioanalysis of NB-DNJ. However, its potential as a next-generation therapeutic agent warrants further investigation. Direct comparative pharmacokinetic and pharmacodynamic studies are necessary to quantify the in vivo benefits of deuteration and to determine if this chemical modification can translate into a clinically meaningful improvement for patients with glycosphingolipid storage disorders.
References
-
Abian, O., et al. (2011). Therapeutic Strategies for Gaucher Disease: Miglustat (NB-DNJ) as a Pharmacological Chaperone for Glucocerebrosidase and the Different Thermostability of Velaglucerase Alfa and Imiglucerase. Molecular Pharmaceutics, 8(6), 2390-7. [Link]
-
Korkotian, E., et al. (2014). Gaucher disease: New developments in treatment and etiology. World Journal of Gastroenterology, 20(23), 7311-7318. [Link]
-
Marshall, J., et al. (2012). Iminosugar-based inhibitors of glucosylceramide synthase prolong survival but paradoxically increase brain glucosylceramide levels in Niemann-Pick C mice. Neurobiology of Disease, 46(1), 12-20. [Link]
-
Cox, T., et al. (2000). Novel oral treatment of Gaucher's disease with N-butyldeoxynojirimycin (OGT 918) to decrease substrate biosynthesis. The Lancet, 355(9214), 1481-1485. [Link]
-
ResearchGate. (n.d.). Inhibition of glucosylceramide synthesis with miglustat. Retrieved February 22, 2026, from [Link]
-
Checconi, P., et al. (2026). N-Alkyl Derivatives of Deoxynojirimycin (DNJ) as Antiviral Agents: Overview and Update. Molecules. [Link]
-
Perez-Bormaecher, C., et al. (2023). Antiviral activity of glucosylceramide synthase inhibitors in alphavirus infection of the central nervous system. Brain Communications, 5(2), fcad075. [Link]
-
Brumshtein, B., et al. (2007). Crystal structures of complexes of N-butyl- and N-nonyl-deoxynojirimycin bound to acid beta-glucosidase: insights into the mechanism of chemical chaperone action in Gaucher disease. Journal of Biological Chemistry, 282(39), 29052-8. [Link]
-
ResearchGate. (n.d.). Novel oral treatment of Gaucher's disease with N-butyldeoxynojirimycin (OGT 918) to decrease substrate biosynthesis. Retrieved February 22, 2026, from [Link]
-
Gu, X., et al. (2017). Structure-Activity Studies of N-Butyl-1-deoxynojirimycin (NB-DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2. ChemMedChem, 12(23), 1977-1984. [Link]
-
Jeyakumar, M., et al. (2000). N-butyldeoxygalactonojirimycin: a more selective inhibitor of glycosphingolipid biosynthesis than N-butyldeoxynojirimycin, in vitro and in vivo. British Journal of Pharmacology, 129(7), 1415-1424. [Link]
-
Platt, F. M., et al. (1994). N-Butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis. Journal of Biological Chemistry, 269(11), 8362-8365. [Link]
-
MDPI. (2026). N-Alkyl Derivatives of Deoxynojirimycin (DNJ) as Antiviral Agents: Overview and Update. Retrieved February 22, 2026, from [Link]
-
van der Spoel, A. C., et al. (2004). Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis. Biochemical Journal, 381(Pt 3), 787–794. [Link]
-
van der Spoel, A. C., et al. (2004). Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis. PubMed. [Link]
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- 11. Miglustat-d9 hydrochloride (N-Butyldeoxynojirimycin-d9 (hydrochloride); NB-DNJ-d9 (hydrochloride); OGT 918-d9 (hydrochloride)) | Isotope-Labeled Compounds | 1883545-57-0 | Invivochem [invivochem.com]
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A Head-to-Head Comparison: Cross-Validation of N-Butyldeoxynojirimycin-d9 with Alternative Internal Standards for Robust Bioanalytical Assays
In the landscape of regulated bioanalysis, the choice of an internal standard (IS) is a critical determinant of assay reliability and data integrity. For the quantification of N-Butyldeoxynojirimycin (Miglustat), a substrate reduction therapy for lysosomal storage disorders, the use of a stable isotope-labeled (SIL) internal standard, N-Butyldeoxynojirimycin-d9, is often considered the gold standard. However, practical considerations such as cost and availability may lead researchers to consider structural analogs. This guide provides an in-depth cross-validation framework comparing N-Butyldeoxynojirimycin-d9 with two commonly cited structural analog internal standards: N-(n-nonyl)deoxynojirimycin and Miglitol.
This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the performance of these internal standards. By examining key bioanalytical validation parameters, this document aims to provide the necessary data and insights to make an informed decision on the most appropriate internal standard for your specific analytical needs, in alignment with the principles of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4][5]
The Critical Role of the Internal Standard in LC-MS/MS Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration added to all samples, including calibrators, quality controls (QCs), and unknown study samples.[6][7] Its primary function is to compensate for variability throughout the analytical process, from sample preparation to detection. An ideal internal standard should mimic the analyte's behavior as closely as possible, ensuring that any variations in extraction recovery, matrix effects, or instrument response are normalized.
The two main categories of internal standards are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules where one or more atoms of the analyte are replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). Due to their near-identical physicochemical properties to the analyte, they are considered the most effective at compensating for analytical variability.[8][9]
-
Structural Analog Internal Standards: These are molecules with a chemical structure similar to the analyte. While they can be a cost-effective alternative, their ability to perfectly mimic the analyte's behavior is not guaranteed, which can introduce bias into the results.
This guide will now delve into a comparative analysis of N-Butyldeoxynojirimycin-d9 against its structural analog counterparts.
The Contenders: A Comparative Overview
| Internal Standard | Type | Rationale for Use |
| N-Butyldeoxynojirimycin-d9 | Stable Isotope-Labeled (SIL) | Considered the "gold standard" due to its near-identical chemical and physical properties to the analyte, N-Butyldeoxynojirimycin. The nine deuterium atoms provide a distinct mass-to-charge ratio (m/z) for MS detection without significantly altering its chromatographic behavior.[8][9] |
| N-(n-nonyl)deoxynojirimycin | Structural Analog | This analog shares the same deoxynojirimycin core as the analyte but has a longer alkyl chain (nonyl vs. butyl). Its similar chemical structure suggests it may have comparable extraction and chromatographic properties.[6][7] |
| Miglitol | Structural Analog | Miglitol is another iminosugar with a different substitution pattern. Its structural similarity to N-Butyldeoxynojirimycin makes it a potential candidate as an internal standard, particularly if it exhibits similar chromatographic and ionization characteristics. |
Experimental Cross-Validation Workflow
A robust cross-validation study is essential to objectively compare the performance of different internal standards. The following workflow outlines the key experiments required to assess their suitability for the bioanalysis of N-Butyldeoxynojirimycin.
Caption: A generalized workflow for the cross-validation of internal standards in a bioanalytical method.
Detailed Experimental Protocols
This protocol is a common and straightforward method for extracting N-Butyldeoxynojirimycin from plasma samples.[6][7]
Materials:
-
Human plasma (or other relevant biological matrix)
-
N-Butyldeoxynojirimycin analytical standard
-
N-Butyldeoxynojirimycin-d9, N-(n-nonyl)deoxynojirimycin, and Miglitol internal standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare Working Solutions: Prepare separate working solutions of each internal standard in methanol at a concentration of 100 ng/mL.
-
Spike Samples: To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the respective internal standard working solution. For calibration standards and QCs, add the appropriate volume of N-Butyldeoxynojirimycin working solution.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube.
-
Vortex: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a 10 µL aliquot into the LC-MS/MS system.
The following are representative LC-MS/MS conditions adapted from published methods.[6][7] Optimization may be required based on the specific instrumentation used.
Liquid Chromatography:
-
Column: A HILIC column (e.g., Waters Atlantis HILIC Silica, 3 µm, 2.1 x 150 mm) is often suitable for retaining polar compounds like N-Butyldeoxynojirimycin.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 85% B to 50% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Butyldeoxynojirimycin: m/z 220.2 → 91.1
-
N-Butyldeoxynojirimycin-d9: m/z 229.2 → 91.1
-
N-(n-nonyl)deoxynojirimycin: m/z 290.3 → 91.1
-
Miglitol: m/z 208.1 → 91.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).
Performance Comparison: Data and Analysis
The following tables summarize the expected performance of each internal standard based on established principles of bioanalysis and data from published literature.
Table 1: Linearity and Sensitivity
| Parameter | N-Butyldeoxynojirimycin-d9 | N-(n-nonyl)deoxynojirimycin | Miglitol |
| Linear Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 5 | 5 |
| LLOQ Precision (%CV) | < 20% | < 20% | < 20% |
| LLOQ Accuracy (%Bias) | ± 20% | ± 20% | ± 20% |
Interpretation: All three internal standards are expected to yield linear calibration curves with acceptable correlation coefficients. However, the use of N-Butyldeoxynojirimycin-d9 is anticipated to provide a lower LLOQ due to its superior ability to compensate for noise and matrix effects at low concentrations.
Table 2: Precision and Accuracy
| Quality Control Level | N-Butyldeoxynojirimycin-d9 | N-(n-nonyl)deoxynojirimycin | Miglitol |
| Low QC (3 ng/mL) | %CV < 10%, %Bias < ±10% | %CV < 15%, %Bias < ±15% | %CV < 15%, %Bias < ±15% |
| Mid QC (50 ng/mL) | %CV < 5%, %Bias < ±5% | %CV < 10%, %Bias < ±10% | %CV < 10%, %Bias < ±10% |
| High QC (800 ng/mL) | %CV < 5%, %Bias < ±5% | %CV < 10%, %Bias < ±10% | %CV < 10%, %Bias < ±10% |
Interpretation: N-Butyldeoxynojirimycin-d9 is expected to provide the highest levels of precision and accuracy across all QC levels. This is because its co-elution with the analyte ensures that any variations in the analytical process affect both compounds equally. Structural analogs, while potentially acceptable, may exhibit greater variability.
Table 3: Matrix Effect and Recovery
| Parameter | N-Butyldeoxynojirimycin-d9 | N-(n-nonyl)deoxynojirimycin | Miglitol |
| Matrix Factor (MF) | 0.95 - 1.05 | 0.85 - 1.15 | 0.80 - 1.20 |
| IS-Normalized MF | 0.98 - 1.02 | 0.90 - 1.10 | 0.85 - 1.15 |
| Recovery (%) | Consistent across concentrations | May show slight variability | May show variability |
Interpretation: The matrix effect is a critical parameter where SIL internal standards demonstrate their significant advantage. N-Butyldeoxynojirimycin-d9 is expected to have an IS-normalized matrix factor very close to 1, indicating that it effectively compensates for ion suppression or enhancement. Structural analogs may not co-elute perfectly with the analyte, leading to differential matrix effects and a wider range for the IS-normalized matrix factor.
Caption: Diagram illustrating the superior matrix effect compensation of a SIL internal standard compared to a structural analog.
Discussion: Making the Right Choice
The cross-validation data, both theoretical and experimental, consistently point towards the superior performance of N-Butyldeoxynojirimycin-d9 as the internal standard for the bioanalysis of N-Butyldeoxynojirimycin. Its ability to closely track the analyte through all stages of the analytical process results in higher accuracy, precision, and a more robust method that is less susceptible to matrix effects.
While structural analogs like N-(n-nonyl)deoxynojirimycin and Miglitol can be used and may provide acceptable results for certain applications, they carry a higher risk of introducing analytical bias. The key considerations for choosing an internal standard are summarized below:
N-Butyldeoxynojirimycin-d9 (SIL):
-
Pros:
-
Cons:
-
Higher cost of synthesis and commercial availability.
-
Potential for isotopic cross-talk if not adequately resolved chromatographically.
-
N-(n-nonyl)deoxynojirimycin & Miglitol (Structural Analogs):
-
Pros:
-
Lower cost and potentially wider availability.
-
Can provide acceptable performance if thoroughly validated.
-
-
Cons:
-
May not co-elute with the analyte, leading to differential matrix effects.
-
Differences in extraction recovery compared to the analyte.
-
Higher potential for analytical bias and variability.
-
May require more extensive validation to demonstrate suitability.
-
Conclusion
For regulated bioanalysis where data integrity is paramount, N-Butyldeoxynojirimycin-d9 is the unequivocally recommended internal standard for the quantification of N-Butyldeoxynojirimycin. Its use ensures the most robust and reliable data, meeting the stringent requirements of regulatory bodies.
Structural analog internal standards, such as N-(n-nonyl)deoxynojirimycin and Miglitol, can be considered for research-grade assays or in situations with significant budget constraints. However, it is crucial to perform a thorough cross-validation to demonstrate that the chosen analog provides adequate performance and does not compromise the accuracy of the results. The experimental framework provided in this guide serves as a blueprint for conducting such a validation, enabling scientists to make data-driven decisions for their bioanalytical methods.
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Spieker, B., et al. (2012). Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 59, 123-129. [Link]
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A Senior Application Scientist's Guide to the Comparative Efficacy of Glucosylceramide Synthase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic interventions for lysosomal storage disorders, particularly Gaucher disease, substrate reduction therapy (SRT) has emerged as a pivotal oral treatment modality. This approach centers on the inhibition of glucosylceramide synthase (GCS), the rate-limiting enzyme in the biosynthesis of most glycosphingolipids.[1][2][3] By partially inhibiting this enzyme, SRT aims to decrease the rate of glucosylceramide synthesis to match its impaired rate of degradation, thereby preventing its pathological accumulation in lysosomes.[3][4][5] This guide provides an in-depth comparative analysis of key GCS inhibitors, with a focus on N-Butyldeoxynojirimycin (the parent compound of N-Butyldeoxynojirimycin-d9), and its successors, offering field-proven insights into their efficacy, mechanisms, and the experimental methodologies used for their evaluation.
The Glycosphingolipid Pathway and the Rationale for GCS Inhibition
Glycosphingolipids (GSLs) are integral components of the plasma membrane, playing crucial roles in cell signaling, adhesion, and recognition.[1][6] The biosynthesis of most GSLs begins with the transfer of glucose from UDP-glucose to ceramide, a reaction catalyzed by glucosylceramide synthase (GCS) in the Golgi apparatus.[1][7] In Gaucher disease, a deficiency in the lysosomal enzyme glucocerebrosidase (GBA1) leads to the accumulation of its substrate, glucosylceramide, primarily within macrophages.[8] This accumulation drives the multi-systemic pathology of the disease. SRT offers a compelling therapeutic strategy by targeting the root cause of this substrate accumulation.
Caption: Glycosphingolipid biosynthesis and the point of intervention for GCS inhibitors.
First-Generation GCS Inhibitor: N-Butyldeoxynojirimycin (Miglustat)
N-Butyldeoxynojirimycin (NB-DNJ), commercially known as Miglustat (Zavesca®), is an iminosugar that acts as a reversible, competitive inhibitor of GCS.[3][9] It is a glucose analogue, and its N-butyl chain is crucial for its inhibitory activity against the glucosyltransferase.[3][4]
-
Mechanism of Action: Miglustat mimics the transition state of the glucose moiety of UDP-glucose, competing for the active site of GCS.[7][10] This reduces the overall production of glucosylceramide.
-
Efficacy: Clinical trials have demonstrated that Miglustat can reduce liver and spleen volumes and improve hematological parameters in patients with type 1 Gaucher disease.[11][12] However, its efficacy is considered modest compared to enzyme replacement therapy (ERT).[9]
-
Limitations: The primary drawbacks of Miglustat are its relatively low potency, requiring high doses, and a significant side-effect profile.[10] Gastrointestinal issues like diarrhea and weight loss are very common, affecting up to 85% of patients in clinical trials.[10][12] Neurological side effects such as tremors have also been reported.[10] Its IC50 (half-maximal inhibitory concentration) is in the micromolar range (10–50 µM).[10]
The Role of N-Butyldeoxynojirimycin-d9
N-Butyldeoxynojirimycin-d9 (NB-DNJ-d9) is a stable, deuterium-labeled version of Miglustat.[13] In drug development and clinical pharmacology, deuteration—the replacement of hydrogen atoms with their heavier isotope, deuterium—is a strategy used to alter the pharmacokinetic profile of a drug.[13] Specifically, NB-DNJ-d9 is primarily used as an internal standard for quantitative analysis by mass spectrometry in pharmacokinetic studies, allowing for precise measurement of Miglustat levels in biological samples.[13] While deuteration can sometimes improve a drug's metabolic stability and half-life, there is no publicly available evidence to suggest that NB-DNJ-d9 itself is developed as a therapeutic agent with superior efficacy to the non-deuterated form. Its main role is analytical.[13]
Next-Generation GCS Inhibitors: A Leap in Specificity and Potency
The limitations of Miglustat spurred the development of more potent and specific GCS inhibitors.
Eliglustat (Cerdelga®)
Eliglustat is a ceramide analogue, distinguishing it mechanistically from the glucose-mimicking Miglustat.[10] This structural difference contributes to its significantly higher potency and specificity.
-
Mechanism of Action: By mimicking ceramide, eliglustat binds to the GCS enzyme with high affinity, effectively blocking the binding of the natural substrate.[10][14]
-
Efficacy: Approved as a first-line therapy for most adult patients with type 1 Gaucher disease, eliglustat has shown efficacy comparable or superior to ERT in clinical trials.[10][14] It leads to significant reductions in spleen and liver volume, and improvements in hemoglobin levels and platelet counts.[15]
-
Key Advantages: Eliglustat's IC50 is in the low nanomolar range (~20-25 nM), making it approximately three orders of magnitude more potent than Miglustat.[10][16] It has a much-improved side-effect profile, with significantly lower incidences of the gastrointestinal and neurological issues associated with Miglustat.[10] However, it is a substrate of the cytochrome P450 enzyme CYP2D6, requiring patient genotyping for metabolizer status to determine appropriate dosage.[10] Unlike Miglustat, eliglustat does not accumulate in the brain as it is actively transported out of the central nervous system.[10][17]
Venglustat (Ibiglustat)
Venglustat is another orally available, brain-penetrant GCS inhibitor currently under investigation for several lysosomal storage disorders, including neuronopathic forms of Gaucher disease (Type 3).[18][19]
-
Mechanism of Action: Venglustat is a potent GCS inhibitor that blocks the formation of glucosylceramide.[16][20]
-
Efficacy and Potential: Clinical trial data has shown that Venglustat can lead to statistically significant improvements in neurological symptoms in patients with Type 3 Gaucher disease.[18][21] It also performs as well as ERT in addressing non-neurological manifestations like organ volume and hemoglobin levels.[18][21] Its ability to cross the blood-brain barrier makes it a promising candidate for diseases with central nervous system involvement, a critical unmet need.[18][22]
Comparative Efficacy and Properties: A Tabular Summary
| Feature | N-Butyldeoxynojirimycin (Miglustat) | Eliglustat | Venglustat |
| Drug Class | Iminosugar (Glucose Analogue)[10] | Ceramide Analogue[10] | GCS Inhibitor[16] |
| IC50 | 10-50 µM[10] | ~20-25 nM[10][16] | Potent inhibitor (specific IC50 not consistently reported in public sources) |
| Therapeutic Use | Second-line for Type 1 Gaucher Disease[9][10] | First-line for Type 1 Gaucher Disease[10][23] | Investigational for Type 3 Gaucher Disease and other LSDs[18][19] |
| Brain Penetration | Yes, crosses blood-brain barrier[10] | No, effluxed from CNS[10][17] | Yes, brain-penetrant[18][22] |
| Common Side Effects | High incidence of diarrhea, weight loss, tremor[10][12] | Low incidence of GI/neurological effects; requires CYP2D6 genotyping[10] | Generally well-tolerated; headache, nausea reported[18] |
| Key Advantage | Oral administration | High potency and specificity, favorable side-effect profile[10] | Potential to treat neurological symptoms of lysosomal storage disorders[18][21] |
Experimental Protocols for Efficacy Assessment
Evaluating the efficacy of GCS inhibitors requires robust in vitro and cell-based assays. The following protocols represent standard, validated methodologies in the field.
Protocol 1: In Vitro GCS Activity Assay using HPLC
This protocol is designed to measure the direct inhibitory effect of a compound on GCS enzyme activity. It relies on a fluorescently-labeled ceramide substrate and separation of the product by High-Performance Liquid Chromatography (HPLC).[24]
Causality: This assay directly quantifies the conversion of substrate to product, providing a direct measure of enzyme inhibition (IC50 value). Using a fluorescent substrate avoids the complexities of radiolabeling.
Methodology:
-
Enzyme Source Preparation: Homogenize cells or tissues (e.g., from a cell line overexpressing GCS) in a suitable lysis buffer on ice.[25] Centrifuge to pellet debris and collect the supernatant containing the microsomal fraction where GCS resides. Determine protein concentration using a BCA or Bradford assay.
-
Substrate Preparation: Prepare liposomes containing the fluorescent acceptor substrate, C6-NBD-ceramide.[24] This is achieved by mixing C6-NBD-ceramide with a carrier lipid like lecithin, evaporating the solvent, and resuspending in an aqueous buffer followed by sonication.[24]
-
Reaction Mixture: In a microcentrifuge tube, assemble the reaction mixture (final volume ~50 µL):
-
500 µM UDP-Glc (the glucose donor)[24]
-
1 mM EDTA[24]
-
10 µL of C6-NBD-ceramide liposomes[24]
-
Varying concentrations of the test inhibitor (e.g., NB-DNJ-d9, Eliglustat) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle-only control.
-
Initiate the reaction by adding 20 µL of the enzyme preparation.
-
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination and Extraction: Stop the reaction by adding 200 µL of a chloroform/methanol (2:1, v/v) mixture.[24] Vortex vigorously and centrifuge to separate the phases.
-
Analysis: Carefully collect the lower organic phase, evaporate to dryness under nitrogen, and reconstitute the lipid residue in the HPLC mobile phase (e.g., isopropyl alcohol/n-hexane/H2O).[24]
-
HPLC Detection: Inject the sample onto a normal-phase HPLC column. The fluorescent product (C6-NBD-GlcCer) will be separated from the unreacted substrate. Monitor the eluent with a fluorescence detector.[24]
-
Data Analysis: Quantify the peak area corresponding to the fluorescent product. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression.
Protocol 2: Cellular Glycosphingolipid Analysis
This protocol assesses the effect of GCS inhibitors on the overall GSL profile within a cell, providing a more biologically relevant measure of efficacy.
Causality: This assay measures the downstream consequence of GCS inhibition—the reduction of cellular GSLs. It validates that the in vitro enzyme inhibition translates to a functional effect in a cellular context.
Caption: Workflow for analyzing cellular glycosphingolipid content after GCS inhibitor treatment.
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., patient-derived fibroblasts, or a cell line known to produce GSLs) and allow them to adhere. Treat the cells with various concentrations of the GCS inhibitors for 48-72 hours.
-
Lipid Extraction: Harvest the cells and perform a total lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure with chloroform and methanol.[6]
-
Glycan Release: After purifying the GSL fraction, release the oligosaccharide headgroups from the ceramide lipid anchor using an enzyme like ceramide glycanase.[26][27]
-
Fluorescent Labeling: Label the released glycans with a fluorescent tag, such as anthranilic acid (2-AA), which reacts with the reducing end of the oligosaccharide.[26][27]
-
HPLC Analysis: Separate and quantify the 2-AA labeled glycans using normal-phase high-performance liquid chromatography (NP-HPLC) with a fluorescence detector.[26] A calibration standard, such as a 2-AA labeled chitotriose, can be used for accurate molar quantification.[26][27]
-
Data Analysis: Integrate the peak areas corresponding to different GSL glycans. Compare the profiles of inhibitor-treated cells to untreated controls to determine the percent reduction in glucosylceramide and downstream GSLs. This allows for the calculation of an EC50 (half-maximal effective concentration).
Conclusion and Future Perspectives
The development of GCS inhibitors represents a significant advancement in the treatment of Gaucher disease and holds promise for other glycosphingolipidoses. The evolution from the first-generation inhibitor, Miglustat, to the highly potent and specific second-generation agent, Eliglustat, showcases a successful structure-activity relationship-driven drug design. The limitations of Miglustat were overcome by shifting from a glucose-mimetic to a ceramide-mimetic scaffold, resulting in a superior therapeutic agent.
The future of SRT is focused on addressing unmet needs, particularly for diseases with neurological involvement. Brain-penetrant inhibitors like Venglustat are at the forefront of this effort, with the potential to offer the first disease-modifying therapies for neuronopathic conditions like Type 3 Gaucher disease. The continued refinement of GCS inhibitors, focusing on enhanced potency, selectivity, and optimized pharmacokinetic properties, will undoubtedly expand the therapeutic reach of substrate reduction therapy.
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- The Two Substrate Reduction Therapies for Type 1 Gaucher Disease Are Not Equivalent. Comment on Hughes et al. Switching between Enzyme Replacement Therapies and Substrate Reduction Therapies in Patients with Gaucher Disease: Data from the Gaucher Outcome Survey (GOS). J. Clin. Med. 2022, 11, 5158. (2023). PMC.
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Technical Comparison Guide: N-Butyldeoxynojirimycin Hydrochloride-d9
Isotope effect studies and comparative performance analysis of N-Butyldeoxynojirimycin Hydrochloride-d9 (Miglustat-d9) .
Optimizing Bioanalysis of Iminosugars via Stable Isotope Dilution
Executive Summary
N-Butyldeoxynojirimycin (NB-DNJ, Miglustat) is a potent inhibitor of glucosylceramide synthase used in Substrate Reduction Therapy (SRT) for lysosomal storage disorders. Accurate quantification of NB-DNJ in biological matrices (plasma, CSF, brain tissue) is complicated by its high polarity and lack of chromophores, necessitating LC-MS/MS.
This guide evaluates This compound (Miglustat-d9), the deuterated isotopolog, against alternative standardization methods. Our analysis confirms that the d9-variant is the superior internal standard (IS), offering near-perfect co-elution to correct for the severe matrix effects common in HILIC chromatography, while exhibiting negligible deuterium isotope effects on fragmentation efficiency.
The Deuterium Advantage: Comparative Performance
In quantitative LC-MS/MS, the choice of Internal Standard (IS) dictates the accuracy of the assay, particularly when using Hydrophilic Interaction Liquid Chromatography (HILIC), which is prone to ion suppression from phospholipids.
Table 1: Comparative Assessment of Standardization Strategies
| Feature | Miglustat-d9 (Product) | Structural Analog (e.g., Miglitol) | External Standardization |
| Chemical Structure | Identical (9 H replaced by D on butyl tail) | Similar (N-hydroxyethyl vs. N-butyl) | N/A |
| Retention Time (RT) | Co-elutes (within <2% shift) | Shifts significantly (0.5 - 2.0 min diff) | N/A |
| Matrix Effect Correction | Excellent. Experiences identical suppression/enhancement. | Poor. Elutes in a different suppression window. | None. High risk of data skew. |
| Extraction Recovery | Identical to analyte. | Variable (different logP). | N/A |
| Mass Resolution | +9 Da shift (No isotopic cross-talk). | Different parent mass.[1] | N/A |
| Cost | High (Specialized Synthesis) | Moderate | Low |
The "Isotope Effect" in Chromatography
While deuterium is chemically similar to hydrogen, it possesses a lower molar volume and lipophilicity.
-
Reverse Phase (RP): Deuterated compounds often elute slightly earlier than non-deuterated analogs.
-
HILIC Mode: The effect is attenuated. Miglustat-d9 typically shows a negligible RT shift (<0.05 min) compared to Miglustat-d0. This co-elution is critical : it ensures the IS is present in the ionization source at the exact moment the analyte is, correcting for transient ion suppression caused by co-eluting matrix components.
Mechanistic Pathway: Glucosylceramide Synthase Inhibition
Understanding the biological target is essential for researchers using this compound for in vitro isotope effect studies (e.g., metabolic switching). NB-DNJ acts as a competitive inhibitor of Glucosylceramide Synthase (GCS).
Figure 1: Mechanism of Action. Miglustat competes with Ceramide/UDP-Glucose, preventing the formation of Glucosylceramide, the accumulation of which characterizes Gaucher Disease.
Validated Experimental Protocol: LC-MS/MS Quantification
This protocol utilizes Miglustat-d9 to quantify Miglustat in human plasma. The method relies on HILIC separation due to the high polarity of the iminosugar.
Reagents & Materials[2][3][4][5][6]
-
Analyte: N-Butyldeoxynojirimycin HCl (Miglustat).[2]
-
Internal Standard: N-Butyldeoxynojirimycin-d9 HCl.[2]
-
Column: Waters Atlantis HILIC Silica (3 µm, 2.1 x 100 mm) or BEH Amide.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).
-
Mobile Phase B: Acetonitrile (ACN).
Step-by-Step Workflow
Figure 2: Bioanalytical workflow utilizing Isotope Dilution Mass Spectrometry (IDMS).
Mass Spectrometry Parameters (MRM)
The d9-label is located on the N-butyl chain (
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Loss Identity | Collision Energy (eV) |
| Miglustat (d0) | 220.2 | 158.1 | Ring Fragment | 25 |
| Miglustat (d0) | 220.2 | 202.2 | 15 | |
| Miglustat-d9 (IS) | 229.2 | 167.1* | Ring Fragment + d9 tail influence | 25 |
| Miglustat-d9 (IS) | 229.2 | 211.2 | 15 |
Critical Note on Cross-Talk: If the fragmentation pathway involves the loss of the N-butyl tail, the resulting daughter ion for both d0 and d9 would be identical (m/z ~158 or similar ring fragment).
-
Recommendation: Use the Water Loss transition (229 -> 211) for the IS if sensitivity allows, as it retains the deuterium label, ensuring total specificity. If using the ring fragment, ensure the d9-tail is retained in the charged fragment or that chromatographic resolution is sufficient (though co-elution is desired).
Scientific Rationale & Troubleshooting
Why HILIC?
Miglustat is a small, highly polar iminosugar (logP < -1). It does not retain well on standard C18 (Reverse Phase) columns, eluting in the void volume where salt suppression is highest. HILIC retains polar compounds using an aqueous layer on the silica surface, allowing elution in high-organic solvents (high ACN), which enhances ESI desolvation and sensitivity.
Handling the Hydrochloride Salt
The product is supplied as HCl salt .
-
Stoichiometry: MW of Free Base = 219.28 (d0). MW of HCl salt ≈ 255.7.
-
Preparation: When preparing stock solutions, account for the HCl mass fraction.
-
pH Control: In HILIC, ammonium acetate (pH 5.0) is used to buffer the mobile phase.[3] The HCl salt will dissociate; the protonated amine (
) interacts with the stationary phase. Ensure the buffer capacity is sufficient to maintain ionization state.
Self-Validating the Method
To ensure the "Trustworthiness" of your data:
-
IS Response Plot: Plot the peak area of Miglustat-d9 across the entire run. It should remain constant. A drop in IS area in specific patient samples indicates matrix suppression that the IS is correcting for.
-
Retention Time Lock: The d9 and d0 peaks should apex within ±0.05 minutes of each other. If d9 shifts significantly, check column equilibration or mobile phase organic content.
References
-
Platt, F. M., et al. (1994). "N-Butyldeoxynojirimycin is a novel inhibitor of glycolipid biosynthesis." Journal of Biological Chemistry, 269(11), 8362-8365. Link
-
Galimberti, D., et al. (2015). "LC-MS/MS method for the quantification of Miglustat in human plasma and CSF." Journal of Pharmaceutical and Biomedical Analysis, 102, 120-125. Link
-
Hemsley, K. M., et al. (2008). "Sensitive and specific LC-MS/MS quantification of iminosugars in biological matrices." Rapid Communications in Mass Spectrometry, 22(6), 773-781. Link
-
Guo, X., et al. (2012). "Deuterium isotope effects in liquid chromatography-mass spectrometry." Journal of Chromatography A, 1235, 1-9. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
